cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)

LC-MS/MS Stable isotope-labeled internal standard Bioanalysis

cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) is a stable isotope-labeled (d11) internal standard engineered for precise LC-MS/MS quantification of perhexiline and its CYP2D6-mediated hydroxy metabolite in therapeutic drug monitoring. The +11 Da mass shift ensures baseline resolution from the endogenous analyte while maintaining identical chromatographic behavior across a 100-fold dynamic range—critical for differentiating CYP2D6 poor vs. extensive metabolizers via the cis-OH-perhexiline/perhexiline metabolic ratio. The diastereomeric mixture mirrors in vivo stereoselective metabolism, ensuring accurate peak tracking. For research use only; not for diagnostic procedures.

Molecular Formula C19H35NO
Molecular Weight 304.6 g/mol
Cat. No. B13441561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers)
Molecular FormulaC19H35NO
Molecular Weight304.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O
InChIInChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/i1D2,2D2,3D2,6D2,7D2,15D
InChIKeyDZFRYNPJLZCKSC-PDPLMXNGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers): A Stable Isotope-Labeled Internal Standard for Perhexiline Therapeutic Monitoring


cis-Hydroxy Perhexiline-d11 (Mixture of Diastereomers) is a deuterium-labeled analog of cis-hydroxy perhexiline, the primary CYP2D6-mediated metabolite of the antianginal agent perhexiline [1]. This stable isotope-labeled compound incorporates eleven deuterium atoms on the cyclohexyl moiety and exists as a mixture of diastereomers, reflecting the stereochemical complexity inherent to the parent metabolite . It is exclusively utilized as an internal standard for quantitative analysis of perhexiline and cis-hydroxy perhexiline via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in therapeutic drug monitoring and pharmacokinetic studies [2].

Why cis-Hydroxy Perhexiline-d11 Cannot Be Substituted with Unlabeled cis-Hydroxy Perhexiline or Analog Internal Standards


Substituting cis-Hydroxy Perhexiline-d11 with unlabeled cis-hydroxy perhexiline as a calibrator would render accurate LC-MS/MS quantification impossible, as the internal standard method requires chromatographic co-elution and mass spectrometric differentiation from the native analyte [1]. Using a non-deuterated structural analog as an internal standard introduces differential extraction recovery, variable ionization efficiency, and distinct matrix effects that degrade assay accuracy and precision [2]. Furthermore, the perhexiline metabolic pathway exhibits pronounced CYP2D6-dependent polymorphism, with cis-hydroxy perhexiline formation rates differing approximately 100-fold between extensive and poor metabolizers [3], necessitating an internal standard that mirrors the exact chromatographic behavior of the analyte across a wide dynamic range of plasma concentrations—a requirement that only a stable isotope-labeled analog with identical physicochemical properties can fulfill [4].

Quantitative Differentiation Evidence: cis-Hydroxy Perhexiline-d11 Versus Comparators


Mass Spectrometric Differentiation: Deuterium Incorporation Confers +11 Da Mass Shift for Unambiguous Analyte Discrimination

cis-Hydroxy Perhexiline-d11 incorporates eleven deuterium atoms (replacing eleven hydrogen atoms on the cyclohexyl ring), producing a nominal mass shift of +11 Da relative to unlabeled cis-hydroxy perhexiline (molecular weight: 293.49 Da for unlabeled vs. 304.56 Da for the d11-labeled compound) . This mass difference eliminates isotopic overlap between the internal standard and the native analyte in the mass spectrometer, a critical requirement for accurate quantification in multiple reaction monitoring (MRM) mode . In contrast, an internal standard with fewer deuterium labels (e.g., d3 or d5) would retain partial isotopic overlap with the M+1 or M+2 natural abundance isotopes of the analyte, introducing systematic positive bias in concentration measurements unless corrected via complex isotopic deconvolution algorithms.

LC-MS/MS Stable isotope-labeled internal standard Bioanalysis

Stereochemical Fidelity: Mixture of Diastereomers Reflects In Vivo Metabolic Complexity

cis-Hydroxy Perhexiline-d11 is supplied as a mixture of diastereomers, accurately mirroring the stereochemical complexity of in vivo-generated cis-hydroxy perhexiline . The perhexiline metabolic pathway exhibits pronounced stereoselectivity: CYP2D6 catalyzes the formation of cis-OH-(+)-PHX from (+)-perhexiline and cis-OH-(–)-PHX from (–)-perhexiline with high affinity, yielding a mixture of cis-hydroxy diastereomers in human plasma [1]. In CYP2D6 extensive metabolizers, the total in vitro intrinsic clearance values (mean ± S.D.) of (+)- and (–)-PHX are 1376 ± 330 and 2475 ± 321 μL/min/mg, respectively, demonstrating approximately 1.8-fold higher clearance of the (–) enantiomer [1]. An internal standard comprising only a single diastereomer or an undefined stereochemical composition would not co-elute identically with all diastereomeric forms of the analyte present in patient plasma, potentially introducing retention time discrepancies and differential matrix effects across the chromatographic peak.

Stereoselective metabolism CYP2D6 Therapeutic drug monitoring

Cis- vs. Trans-Hydroxy Metabolite Differentiation: cis-Isomer Predominates as the Major Plasma Metabolite

Among the three monohydroxy metabolites of perhexiline (cis-OH-PHX, trans1-OH-PHX, and trans2-OH-PHX), the cis-isomer is the predominant circulating metabolite in human plasma [1]. In single-dose pharmacokinetic studies, peak plasma concentration of cis-monohydroxyperhexiline reached 473 ± 43 ng/mL at 7.5 ± 2.0 hours, whereas trans-metabolite concentrations were either low or undetectable in plasma [2]. The plasma elimination half-life of cis-monohydroxyperhexiline (19.9 ± 7.7 hours) is substantially longer than that of the parent perhexiline (12.4 ± 6.1 hours) [2]. Additionally, the cis-OH-perhexiline/perhexiline concentration ratio is established as the primary clinical metric for CYP2D6 phenotyping and perhexiline dose optimization: a ratio ≤0.3 identifies poor metabolizers requiring dose reduction, while a ratio ≥2.5–3.0 generally indicates extensive metabolizer status [3].

Pharmacokinetics Stereospecific metabolism Therapeutic drug monitoring

Metabolic Ratio Cutoff Validation: cis-OH-Perhexiline/Perhexiline Ratio Stratifies CYP2D6 Phenotypes

The cis-OH-perhexiline/perhexiline plasma concentration ratio is a validated biomarker for CYP2D6 metabolizer status that directly informs clinical dosing requirements. In a study of 70 patients at steady-state, poor metabolizers were identified by a metabolic ratio ≤0.3, corresponding to an oral clearance (CLPx/F) ≤50 mL/min and requiring doses of only 10–25 mg/day [1]. In contrast, extensive metabolizers exhibited ratios typically >0.3–1.0 (CLPx/F 134–868 mL/min) requiring 100–250 mg/day, while ultra-rapid metabolizers showed ratios reflecting CLPx/F values of 947–1462 mL/min and required 300–500 mg/day [1]. In a separate cohort, patients with one functional CYP2D6 allele had a significantly lower mean metabolic ratio (2.90 ± 1.76) compared with patients with two functional alleles (6.52 ± 3.26; P < 0.01) [2].

CYP2D6 polymorphism Pharmacogenetics Dose optimization

Assay Validation Using Novel Internal Standards: cis-Hydroxy Perhexiline-d11 Enables Clinical TDM Workflows

An LC-MS/MS method using two novel internal standards has been validated for quantitative measurement of perhexiline and its major hydroxy metabolites in human plasma [1]. This method overcomes the limitation that perhexiline lacks a UV-absorbing chromophore, which previously necessitated lengthy pre-column derivatization followed by HPLC with fluorescence detection [2]. The validated LC-MS/MS approach has been applied to therapeutic drug monitoring where perhexiline and the ratio of the drug to cis-hydroxy perhexiline are measured at designated intervals [1]. The use of deuterated internal standards in this context corrects for extraction efficiency variability and matrix effects across the wide concentration range required for perhexiline TDM (therapeutic plasma concentrations span 0.15–0.60 mg/L for parent drug, while metabolite concentrations vary from undetectable in PMs to several-fold higher than parent in EMs).

LC-MS/MS method validation Therapeutic drug monitoring Internal standard

In Vitro Enzyme Kinetics: CYP2D6 Polymorphism Produces ~100-Fold Variability in cis-Hydroxy Perhexiline Formation Rate

In vitro studies using human liver microsomes demonstrate that perhexiline monohydroxylation (predominantly forming cis-OH-perhexiline) is almost exclusively catalyzed by CYP2D6 [1]. The intrinsic clearance (Vmax/Km) for perhexiline monohydroxylation in extensive metabolizer (EM) livers is 2.9 ± 0.5 μL/min/mg microsomal protein, compared with only 0.026 μL/min/mg in poor metabolizer (PM) livers—an approximately 111-fold difference [1]. The apparent Km in EM livers is 3.3 ± 1.5 μM, whereas PM livers exhibit an apparent Km of 124 ± 141 μM, reflecting dramatically reduced substrate affinity in the PM phenotype [1]. Quinidine (a selective CYP2D6 inhibitor) almost completely inhibits perhexiline monohydroxylation activity [1].

Enzyme kinetics CYP2D6 polymorphism In vitro metabolism

High-Value Application Scenarios for cis-Hydroxy Perhexiline-d11 in Research and Clinical Bioanalysis


Therapeutic Drug Monitoring of Perhexiline in Hypertrophic Cardiomyopathy and Refractory Angina Patients

Clinical laboratories performing therapeutic drug monitoring (TDM) of perhexiline require accurate quantification of both the parent drug and cis-hydroxy perhexiline metabolite in patient plasma. The cis-OH-perhexiline/perhexiline metabolic ratio directly guides dose adjustments: a ratio ≤0.3 identifies CYP2D6 poor metabolizers at elevated toxicity risk requiring doses of only 10–25 mg/day, while extensive metabolizers (ratio >0.3–1.0) require 100–250 mg/day [1]. cis-Hydroxy Perhexiline-d11 serves as the deuterated internal standard in validated LC-MS/MS assays that enable this ratio-based clinical decision-making, with the d11 mass shift (+11 Da) ensuring baseline chromatographic resolution from the native analyte [2].

Pharmacokinetic Studies Investigating CYP2D6 Polymorphism Effects on Perhexiline Disposition

Research studies examining the enantioselective pharmacokinetics of perhexiline require precise measurement of cis-hydroxy perhexiline concentrations across a 100-fold dynamic range corresponding to CYP2D6 extensive (intrinsic clearance 2.9 ± 0.5 μL/min/mg), intermediate (230–482 μL/min/mg total intrinsic clearance), and poor metabolizer phenotypes (0.026 μL/min/mg in vitro clearance) [3][4]. The use of cis-Hydroxy Perhexiline-d11 as an internal standard corrects for matrix effects and extraction variability across this extreme concentration range, enabling reliable quantification even when metabolite concentrations are undetectable in PM patients (as observed clinically: PM trough perhexiline 2.70 mg/L with no detectable cis-OH-perhexiline) [5].

Bioanalytical Method Development and Validation for Perhexiline Metabolite Profiling

Contract research organizations (CROs) and academic core facilities developing or validating LC-MS/MS methods for perhexiline and its hydroxylated metabolites require a stable isotope-labeled internal standard that co-elutes with all diastereomeric forms of cis-hydroxy perhexiline present in biological samples . The diastereomeric mixture composition of cis-Hydroxy Perhexiline-d11 reflects the stereoselective CYP2D6-mediated metabolism that produces cis-OH-(+)-PHX from (+)-perhexiline and cis-OH-(–)-PHX from (–)-perhexiline, with the (–) enantiomer exhibiting 1.8-fold higher intrinsic clearance in EM livers (2475 ± 321 vs. 1376 ± 330 μL/min/mg) [4]. This stereochemical fidelity ensures the internal standard accurately tracks the analyte across the entire chromatographic peak.

CYP2D6 Drug-Drug Interaction Studies Involving Perhexiline

Perhexiline significantly inhibits CYP2D6-catalyzed metabolism in angina patients, reducing the dextrorphan/dextromethorphan urinary metabolic ratio from a median of 271.1 (control patients) to 5.0 (perhexiline-treated patients; P < 0.0001) [6]. In such drug-drug interaction studies, plasma cis-OH-perhexiline/perhexiline ratios help phenotype patients and predict those most likely to experience clinically significant metabolic inhibition: patients with one functional CYP2D6 allele exhibit lower metabolic ratios (2.85 [0.35–6.10]) compared with those having at least two functional alleles (6.51 [1.84–11.67]; P = 0.03) [6]. Accurate quantification of cis-hydroxy perhexiline using the d11 internal standard is essential for detecting these ratio differences that stratify interaction risk.

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